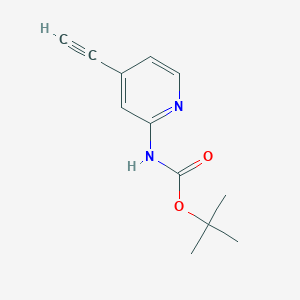

tert-Butyl (4-ethynylpyridin-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-ethynylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLOEVLUFORFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703924 | |

| Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-93-3 | |

| Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynylpyridin-2-yl)carbamate typically involves the reaction of 4-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for tert-Butyl (4-ethynylpyridin-2-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (4-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The ethynyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Complex Molecules

- tert-Butyl (4-ethynylpyridin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its ethynyl and carbamate functional groups allow for various chemical modifications, making it suitable for the creation of more complex molecules used in research and development.

2. Reaction Mechanisms

- The compound can participate in several types of reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : The ethynyl group can be replaced by other nucleophiles, expanding its utility in synthetic pathways.

Biological Applications

1. Drug Discovery

- In biological research, tert-butyl (4-ethynylpyridin-2-yl)carbamate is being explored as a potential ligand for enzyme inhibitors. Its ability to interact with biological macromolecules positions it as a candidate for drug development, particularly for neurological disorders .

2. Neuroprotective Studies

- Recent studies have indicated that derivatives of this compound may exhibit protective effects against neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .

Medical Applications

1. Precursor for Pharmacologically Active Compounds

- The compound is investigated as a precursor in the synthesis of various pharmacologically active compounds. Its structural features make it a candidate for developing drugs targeting specific neurological pathways .

2. Potential Therapeutic Roles

- There is ongoing research into its role as an acetylcholinesterase inhibitor, which could provide benefits in treating cognitive impairments associated with aging and neurodegenerative conditions .

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, tert-butyl (4-ethynylpyridin-2-yl)carbamate is utilized in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production .

2. Material Science

Wirkmechanismus

The mechanism of action of tert-Butyl (4-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl (4-ethynylpyridin-2-yl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methyl in ) increase pyridine ring electron density, stabilizing intermediates in nucleophilic aromatic substitution. Electron-withdrawing groups (e.g., cyano in , halogens in ) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira). The ethynyl group in the target compound likely combines strong electron-withdrawing character with linear geometry, enabling unique reactivity (e.g., cycloadditions).

Steric and Solubility Profiles: Bulky substituents (e.g., tert-butyl in Boc group) improve steric protection of reactive sites but may reduce solubility . Polar groups (e.g., cyano ) enhance aqueous solubility, critical for bioavailability in drug candidates.

Crystallographic Behavior :

- The methyl analog forms intermolecular N–H···N hydrogen-bonded dimers in crystal lattices, influencing solid-state stability .

- Halogenated analogs (e.g., iodo ) may exhibit distinct packing modes due to halogen bonding.

Reactivity in Cross-Coupling Reactions

Halogenated analogs (e.g., bromo , iodo ) are extensively used in Pd-catalyzed cross-couplings. For example:

- Suzuki-Miyaura coupling of tert-butyl (4-bromopyridin-2-yl)carbamate with boronic acids yields biaryl derivatives for drug discovery .

- The ethynyl group’s triple bond could enable Sonogashira couplings to install aryl or alkyl chains.

Structural Insights from Crystallography

The methyl derivative’s crystal structure reveals dimerization via N–H···N bonds, a feature that may stabilize intermediates during synthesis . Similar analyses for the ethynyl analog could inform its handling in solid-phase reactions.

Biologische Aktivität

Tert-butyl (4-ethynylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical formula for tert-butyl (4-ethynylpyridin-2-yl)carbamate is . Its structure features a pyridine ring substituted with an ethynyl group and a carbamate moiety, which contributes to its biological properties.

Research indicates that tert-butyl (4-ethynylpyridin-2-yl)carbamate exhibits multiple mechanisms of action:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and provide neuroprotective effects against conditions such as Alzheimer's disease .

- Anti-inflammatory Effects : It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in neuronal cultures exposed to amyloid-beta .

- Neuroprotection : In vitro studies suggest that the compound can protect astrocytes from amyloid-beta-induced toxicity by mitigating oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl (4-ethynylpyridin-2-yl)carbamate:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of tert-butyl (4-ethynylpyridin-2-yl)carbamate, researchers found that treatment with the compound led to a significant reduction in astrocyte cell death when exposed to amyloid-beta aggregates. The reduction was approximately 20% compared to controls, indicating a protective effect against neurodegeneration .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the compound's role as an acetylcholinesterase inhibitor. The results demonstrated that tert-butyl (4-ethynylpyridin-2-yl)carbamate effectively inhibited enzyme activity at low concentrations, suggesting potential therapeutic applications for cognitive enhancement in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.